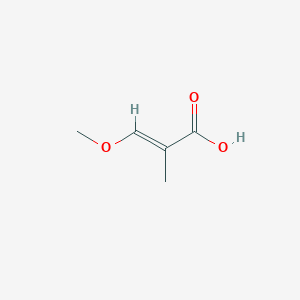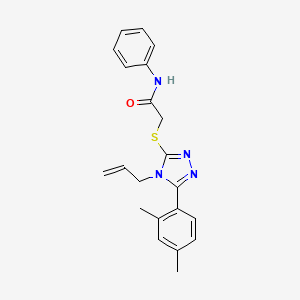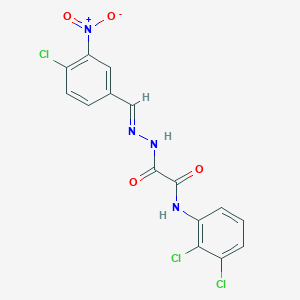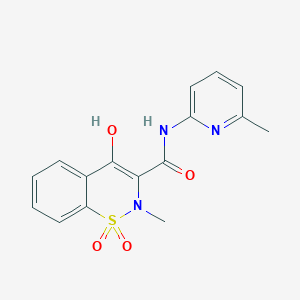
(2E)-3-methoxy-2-methyl-2-propenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Hex-2-enoic acid is a chemical compound with the molecular formula C6H9O2. It is also referred to as trans-2-hexenoic acid .
- This compound possesses a unique, persistent oily odor reminiscent of pineapple, hawthorn, strawberry, and cheese. It occurs naturally in essential oils such as peppermint oil.
- Hex-2-enoic acid is typically synthesized through the condensation of butyraldehyde and malonic acid.
Preparation Methods
Synthetic Routes: The synthesis of hex-2-enoic acid involves the reaction between butyraldehyde and malonic acid. The reaction proceeds via a condensation process.
Reaction Conditions: Specific reaction conditions include appropriate solvents, catalysts, and temperature control.
Industrial Production: While hex-2-enoic acid is not produced on a large scale industrially, its synthesis can be adapted for larger-scale production if needed.
Chemical Reactions Analysis
Reactions: Hex-2-enoic acid can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Hex-2-enoic acid serves as a building block in organic synthesis, contributing to the creation of more complex molecules.
Biology: Its derivatives may have biological activity, making them relevant in drug discovery and natural product research.
Medicine: While not directly used as a drug, understanding its properties aids in drug design.
Industry: Limited industrial applications exist, but its unique odor could be exploited in perfumery or flavoring.
Mechanism of Action
- The exact mechanism by which hex-2-enoic acid exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds: Other unsaturated carboxylic acids, such as acrylic acid and crotonic acid, share similarities with hex-2-enoic acid.
Uniqueness: Hex-2-enoic acid’s distinct odor and potential biological activity set it apart from other compounds in its class.
Properties
CAS No. |
56674-63-6 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(E)-3-methoxy-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(3-8-2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+ |
InChI Key |
JQEBZBUGQPSANC-ONEGZZNKSA-N |
Isomeric SMILES |
C/C(=C\OC)/C(=O)O |
Canonical SMILES |
CC(=COC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-acetamido-6-(dimethoxymethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]acetamide](/img/structure/B12003410.png)
![[3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12003418.png)



![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine](/img/structure/B12003448.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003468.png)






